molecular formula C6H6ClN3O B14903392 1-(4-Amino-6-chloropyrimidin-5-yl)ethanone

1-(4-Amino-6-chloropyrimidin-5-yl)ethanone

Cat. No.: B14903392
M. Wt: 171.58 g/mol
InChI Key: YGLIAEYBBLGMPH-UHFFFAOYSA-N
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Description

1-(4-Amino-6-chloropyrimidin-5-yl)ethan-1-one is a chemical compound with the molecular formula C6H6ClN3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-6-chloropyrimidin-5-yl)ethan-1-one typically involves the reaction of 4-amino-6-chloropyrimidine with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of 1-(4-Amino-6-chloropyrimidin-5-yl)ethan-1-one follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-6-chloropyrimidin-5-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and chloro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Amino-6-chloropyrimidin-5-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-6-chloropyrimidin-5-yl)ethan-1-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6-chloropyrimidine: A precursor in the synthesis of 1-(4-Amino-6-chloropyrimidin-5-yl)ethan-1-one.

    2-Amino-4-chloropyrimidine: Another pyrimidine derivative with similar chemical properties.

    6-Amino-4-chloropyrimidine: A closely related compound with potential biological activities.

Uniqueness

1-(4-Amino-6-chloropyrimidin-5-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and chloro groups on the pyrimidine ring, along with the ethanone moiety, makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

1-(4-amino-6-chloropyrimidin-5-yl)ethanone

InChI

InChI=1S/C6H6ClN3O/c1-3(11)4-5(7)9-2-10-6(4)8/h2H,1H3,(H2,8,9,10)

InChI Key

YGLIAEYBBLGMPH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=CN=C1Cl)N

Origin of Product

United States

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